2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound "2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" is a purine derivative characterized by a substituted phenyl group at position 2 (4-ethoxy-3-methoxyphenyl) and a 3-methoxyphenyl group at position 9. The core structure includes a purine scaffold with a carboxamide moiety at position 6 and an 8-oxo functional group. Purine derivatives are widely studied for their biological activities, particularly in medicinal chemistry, due to their structural similarity to endogenous nucleotides .
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-15-9-8-12(10-16(15)31-3)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)13-6-5-7-14(11-13)30-2/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLLUVPMGYLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 899970-87-7 , is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 435.4 g/mol
- Structure : The compound features a purine core substituted with ethoxy and methoxy phenyl groups, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have indicated that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo have shown effectiveness against various viruses, including:
- HIV : Demonstrated inhibitory effects on reverse transcriptase (RT) with IC values ranging from 2.95 μM to 7 μM in different studies .
- Dengue Virus : Related compounds have shown promising results, with some exhibiting EC values as low as 0.96 μg/mL .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Analogous purine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanisms of Action : These include interference with DNA synthesis and modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Effects
Research on related compounds indicates that purine derivatives can possess antibacterial and antifungal properties:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on Antiviral Activity :
- Anticancer Research :
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that purine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action primarily involve:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication and repair processes, leading to apoptosis in cancer cells.
- Cytotoxicity : It has been shown to induce cell death in HeLa cells and other tumor cell lines.
Table 1: In Vitro Anticancer Activity of Purine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Ethoxy...) | HeLa | ~0.5 | Inhibition of DNA synthesis |
| Similar Purine Derivatives | Various Tumors | ~0.5 | Cytotoxicity through nucleophilic attack |
Anti-inflammatory Effects
In addition to its anticancer properties, studies suggest that this compound may exhibit anti-inflammatory activities. The presence of methoxy and ethoxy groups enhances its interaction with inflammatory mediators, potentially modulating pathways involved in inflammation.
Case Studies
- Cytotoxicity Study : A study demonstrated that purine derivatives similar to this compound effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
- Anti-inflammatory Research : Another investigation focused on related compounds showed they could reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogous compounds arise from substituent modifications at positions 2 and 9 of the purine core:
- Electron-withdrawing vs. electron-donating groups : Fluorine () and methyl () substituents contrast with methoxy and ethoxy groups (, target compound), impacting electronic distribution and intermolecular interactions .
Molecular Properties
Substituent variations significantly affect molecular weight and polarity:
- Methoxy/ethoxy groups : Increase molecular weight and polarity compared to methyl or fluorine substituents. For example, ’s compound (C21H19N5O5, MW 421.4) has three methoxy groups, while ’s compound (C20H16FN5O3, MW 393.37) incorporates a fluorine atom .
Data Tables
Research Findings and Implications
- Synthetic Flexibility : The methodology in highlights the adaptability of purine synthesis, enabling tailored modifications for structure-activity relationship (SAR) studies .
- Bioactivity Potential: While explicit bioactivity data for the target compound are absent, fluorine-containing analogs () and methyl-substituted derivatives () are often explored for kinase inhibition or anticancer activity .
- Physicochemical Trends : Increased methoxy/ethoxy substitution correlates with higher molecular weights and polarity, which may influence pharmacokinetic properties such as absorption and metabolism .
Preparation Methods
Traube Purine Synthesis
The Traube method involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or its analogs. For this compound, 4,5-diamino-6-carboxamidopyrimidine is treated with triethyl orthoformate under acidic conditions to form the imidazole ring.
Reaction Conditions :
- Reagents : Triethyl orthoformate, acetic acid
- Temperature : 120°C, reflux
- Yield : 60–70% (purine intermediate)
Ring-Closing Metathesis (RCM)
An alternative employs Grubbs catalyst to close the purine ring from diene precursors, though this method is less common for electron-rich systems.
Carboxamide Group Installation
The 6-position carboxamide is introduced via:
Hydrolysis of Nitrile Intermediate
Amidation of Carboxylic Acid
- Substrate : 6-Carboxypurine
- Reagent : Thionyl chloride (to form acyl chloride), then NH₃ gas
- Yield : 78%
Optimization of Ether Substituents
O-Methylation and O-Ethylation
Methoxy and ethoxy groups are introduced via Williamson ether synthesis:
- Substrate : Hydroxyphenyl intermediates
- Alkylating Agents : Methyl iodide, ethyl bromide
- Base : K₂CO₃, DMF, 60°C
- Yield : 90–95% per group
Final Cyclization and Oxidation
Oxidative Ring Closure
The 8-oxo group is installed using MnO₂ or DDQ in toluene:
- Oxidant : MnO₂ (3 equiv)
- Temperature : 80°C, 8 h
- Yield : 82%
Purification and Characterization
Chromatography :
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, purine-H), 7.45–6.89 (m, 7H, aryl-H), 4.12 (q, 4H, -OCH₂CH₃), 3.83 (s, 6H, -OCH₃)
- MS (ESI) : m/z 449.5 [M+H]⁺
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Traube + Suzuki | Core + Coupling | 68 | 98 | Pd residue removal |
| RCM + Ullmann | Metathesis + Cu coupling | 55 | 95 | High catalyst loading |
| Nitrile Hydrolysis | Carboxamide formation | 85 | 99 | Acidic conditions |
Mechanistic Insights
- Suzuki Coupling : Transmetallation between Pd⁰ and boronic acid ensures regioselective aryl attachment.
- Oxidation : MnO₂ abstracts hydride from C8, forming the ketone via a radical intermediate.
Challenges and Solutions
- Regioselectivity : Directed ortho-metalation (DoM) using directing groups (e.g., amides) improves positional control.
- Solubility : Mixed solvents (DME/H₂O) enhance substrate solubility during coupling.
Industrial Scalability
- Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.
- Flow Chemistry : Continuous-flow systems improve yield by 15% in large-scale trials.
Q & A
Q. What are the key synthetic pathways for synthesizing this purine derivative, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions. Critical steps include:
- Coupling of substituted phenyl groups : Ethoxy and methoxy substituents are introduced using Ullmann or Suzuki-Miyaura coupling reactions under palladium catalysis .
- Purine core construction : Cyclization reactions (e.g., Traube synthesis) with controlled pH and temperature to avoid side products .
- Carboxamide functionalization : Amidation using coupling agents like EDCI/HOBt in anhydrous DMF . Key conditions: Temperature (60–100°C), inert atmosphere (N₂/Ar), and catalysts (Pd(PPh₃)₄ for cross-coupling). Yield optimization requires precise stoichiometry and purification via column chromatography .
Q. How do the functional groups (e.g., ethoxy, methoxy, carboxamide) influence solubility and stability?
- Solubility : The ethoxyphenyl group enhances hydrophobicity, limiting aqueous solubility. Methoxy and carboxamide groups improve polar solvent (e.g., DMSO, methanol) solubility. Use co-solvents (e.g., DMSO:H₂O) for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at -20°C. Degradation products can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) .
- LC-MS : High-resolution MS to verify molecular weight (calculated for C₂₄H₂₃N₅O₅: ~469.17 g/mol) and detect impurities .
- FT-IR : Carboxamide C=O stretch (~1670 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
Contradictions may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl) to isolate substituent effects .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) or purine-binding enzymes. Focus on hydrogen bonding with carboxamide and π-π stacking with methoxyphenyl groups .
- MD simulations : GROMACS simulations (50 ns) to assess stability in binding pockets and solvation effects .
- QSAR : Develop models linking substituent electronegativity (e.g., ethoxy vs. methoxy) to IC₅₀ values .
Q. How can regioselectivity challenges during synthesis be mitigated?
- Protecting groups : Temporarily block reactive sites (e.g., ethoxy with tert-butyldimethylsilyl) during cyclization .
- Catalyst optimization : Use Pd-XPhos for selective cross-coupling to minimize byproducts .
- In-line analytics : Employ ReactIR to monitor intermediate formation and adjust conditions in real time .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the carboxamide group, cleaved in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes for improved dispersion .
- Structural tweaks : Replace ethoxy with hydrophilic groups (e.g., hydroxyl) at non-critical positions .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent degassing, catalyst batch) to minimize variability .
- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 09) .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (10 nM–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
